Chlorosilane de diphényle

Vue d'ensemble

Description

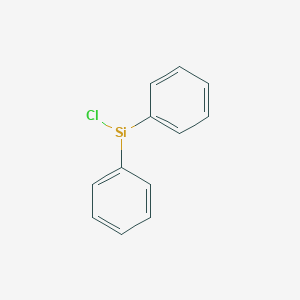

Diphenylchlorosilane, also known as diphenylchlorosilane, is an organosilicon compound with the chemical formula (C₆H₅)₂SiHCl. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is characterized by the presence of a silicon atom bonded to two phenyl groups and one chlorine atom.

Applications De Recherche Scientifique

Diphenylchlorosilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of alcohols and amines. It is also used in cross-coupling reactions.

Biology: It is used in the functionalization of biomolecules and surfaces for biological studies.

Medicine: It is used in the synthesis of silicon-containing pharmaceuticals and drug delivery systems.

Industry: It is used in the production of silicone polymers, resins, and coatings.

Mécanisme D'action

Target of Action

Diphenylchlorosilane, also known as Chlorodiphenylsilane, is an organosilicon compound that primarily targets alcohols and amines . It acts as a protecting group for these compounds, replacing the active hydrogen in silane-based compounds (such as hydrogen in hydroxyl, carboxyl, and amino groups) to form stable intermediates .

Mode of Action

The compound interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . This interaction is part of a protection and deprotection reaction, which has a high conversion rate, even leading to quantitative reactions . The compound is also used as a reagent in cross-coupling reactions .

Biochemical Pathways

Diphenylchlorosilane affects the biochemical pathways involved in the synthesis of various silicon-containing compounds . It can be used as a reactant for the selective mono- and di-allylation and allenylation of chlorosilanes in the presence of indium/base to synthesize mono- or di-allylated or allenylation products .

Result of Action

The result of Diphenylchlorosilane’s action is the formation of stable intermediates from silane-based compounds . These intermediates can then undergo further reactions. For example, it can be used in the synthesis of a host material for the fabrication of blue phosphorescent organic light-emitting diodes (OLEDs) .

Action Environment

The efficacy and stability of Diphenylchlorosilane can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a base in the reaction environment . .

Analyse Biochimique

Biochemical Properties

Diphenylchlorosilane plays a significant role in biochemical reactions, particularly in the protection and functionalization of biomolecules. It interacts with enzymes and proteins by forming stable silyl ethers with hydroxyl groups. This interaction is crucial in protecting sensitive functional groups during complex synthetic processes. Additionally, Diphenylchlorosilane is used in cross-coupling reactions, where it acts as a reagent to facilitate the formation of carbon-silicon bonds .

Cellular Effects

Diphenylchlorosilane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modifying the activity of specific enzymes and proteins. For instance, Diphenylchlorosilane can inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism. Moreover, its impact on gene expression can result in changes in protein synthesis and cellular responses .

Molecular Mechanism

The molecular mechanism of Diphenylchlorosilane involves its ability to form covalent bonds with biomolecules. It can bind to hydroxyl groups on proteins and enzymes, leading to the formation of stable silyl ethers. This binding interaction can inhibit or activate enzymes, depending on the specific context. Additionally, Diphenylchlorosilane can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diphenylchlorosilane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture. Long-term exposure to Diphenylchlorosilane may lead to gradual changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of Diphenylchlorosilane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, Diphenylchlorosilane can induce toxic effects, including cellular damage and disruption of metabolic processes. It is essential to determine the appropriate dosage to achieve the desired effects while minimizing adverse outcomes in animal studies .

Transport and Distribution

Within cells and tissues, Diphenylchlorosilane is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing the overall cellular response. Studying the transport and distribution of Diphenylchlorosilane provides insights into its cellular dynamics and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diphenylchlorosilane can be synthesized through several methods. One common method involves the reaction of diphenylsilane with hydrogen chloride (HCl) gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained:

(C6H5)2SiH2+HCl→(C6H5)2SiHCl+H2

Another method involves the reaction of diphenylsilane with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃):

(C6H5)2SiH2+SOCl2→(C6H5)2SiHCl+SO2+HCl

Industrial Production Methods

In industrial settings, chlorodiphenylsilane is produced on a larger scale using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through distillation or other separation techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Diphenylchlorosilane undergoes various chemical reactions, including:

Reduction: It can act as a reducing agent in the presence of catalysts such as indium chloride (InCl₃). For example, it can reduce alcohols to alkanes.

Substitution: The chlorine atom in chlorodiphenylsilane can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrosilylation: It can participate in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts.

Common Reagents and Conditions

Catalysts: Indium chloride (InCl₃), platinum-based catalysts.

Solvents: Common solvents include toluene, dichloromethane, and hexane.

Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

Reduction: Alkanes are formed as major products.

Substitution: Various substituted silanes are formed depending on the nucleophile used.

Hydrosilylation: Silylated products are formed.

Comparaison Avec Des Composés Similaires

Diphenylchlorosilane can be compared with other similar organosilicon compounds:

Dichlorodiphenylsilane: Contains two chlorine atoms instead of one, making it more reactive in substitution reactions.

Diphenylsilane: Lacks the chlorine atom, making it less reactive in substitution reactions but still useful in hydrosilylation.

Chlorodimethylsilane: Contains methyl groups instead of phenyl groups, resulting in different reactivity and applications.

Diphenylchlorosilane is unique due to its specific combination of phenyl groups and a chlorine atom, which imparts distinct reactivity and versatility in various chemical reactions.

Activité Biologique

Diphenylchlorosilane (DPCS) is an organosilicon compound with the formula , where "Ph" represents phenyl groups. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in drug delivery and as a precursor for various silane-based compounds. This article reviews the biological activities associated with DPCS, including its mechanisms of action, therapeutic potentials, and relevant case studies.

DPCS exhibits biological activity primarily through its interactions with biological molecules, particularly proteins and nucleic acids. The chlorosilane group can react with nucleophiles, leading to modifications that can alter biological functions.

- Reactive Intermediates : Upon hydrolysis, DPCS can form diphenylsiloxane and hydrochloric acid, which may contribute to its biological effects. The siloxane derivatives can interact with cellular components, influencing cell signaling pathways.

- Antioxidant Properties : Some studies suggest that silanes can exhibit antioxidant activity by scavenging free radicals, thus providing protective effects against oxidative stress in cells.

Biological Activities

The following sections summarize the key biological activities of DPCS based on recent research findings.

Anticancer Activity

DPCS has been investigated for its potential anticancer properties. Research indicates that silanes can induce apoptosis in cancer cells through various pathways:

- Cell Line Studies : In vitro studies using different cancer cell lines (e.g., A549 lung cancer cells) have shown that DPCS can inhibit cell proliferation. For instance, a study reported an IC50 value of approximately 12 µM for DPCS against A549 cells, suggesting moderate cytotoxicity .

- Mechanistic Insights : The anticancer effect may be attributed to the induction of oxidative stress and disruption of redox homeostasis in cancer cells. This leads to increased levels of reactive oxygen species (ROS), ultimately triggering apoptotic pathways .

Antimicrobial Activity

DPCS has demonstrated antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that DPCS exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL .

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial membrane integrity and interference with cellular processes due to the reactivity of the chlorosilane group.

Case Studies

Several case studies have highlighted the potential applications of DPCS in biomedical fields:

- Drug Delivery Systems : Research has explored the use of DPCS as a functionalizing agent for nanoparticles aimed at targeted drug delivery. The incorporation of DPCS into nanoparticle formulations has been shown to enhance cellular uptake and improve therapeutic efficacy against cancer cells .

- Synthesis of Bioactive Compounds : DPCS has been utilized as a precursor in synthesizing various bioactive silanes that exhibit enhanced biological activities compared to their parent compounds. For instance, derivatives synthesized from DPCS showed improved anticancer activity due to better solubility and bioavailability .

Data Summary

The following table summarizes key findings related to the biological activity of diphenylchlorosilane:

| Biological Activity | Cell Line/Pathogen | IC50/Concentration | Mechanism |

|---|---|---|---|

| Anticancer | A549 (Lung Cancer) | ~12 µM | Induction of oxidative stress |

| Antimicrobial | Staphylococcus aureus | 50-100 µg/mL | Disruption of membrane integrity |

| Antimicrobial | Escherichia coli | 50-100 µg/mL | Interference with cellular processes |

| Drug Delivery | Nanoparticle formulations | Varies | Enhanced cellular uptake |

Propriétés

InChI |

InChI=1S/C12H10ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCITZMJNBYYMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883703 | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-83-0 | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(chlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(diphenyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key reaction Chlorodiphenylsilane is known for in organic synthesis?

A1: Chlorodiphenylsilane, in conjunction with Indium trichloride (InCl3) as a catalyst, offers a highly chemoselective method for the direct reduction of alcohols to alkanes []. This method has proven effective for various alcohols, including benzylic, secondary, and tertiary alcohols.

Q2: How does this reduction system compare to traditional methods using reagents like LiAlH4?

A2: The Chlorodiphenylsilane/InCl3 system exhibits remarkable chemoselectivity for hydroxyl groups, leaving other functional groups untouched. This is in stark contrast to traditional reducing agents like LiAlH4 or Zn/H+, which readily reduce a broader range of functional groups, such as esters, chloro, bromo, and nitro groups []. This selectivity makes Chlorodiphenylsilane/InCl3 a valuable tool for complex molecule synthesis where specific transformations are crucial.

Q3: Can you explain the mechanism of this reduction reaction using Chlorodiphenylsilane/InCl3?

A3: NMR studies have shed light on the reaction mechanism []. Initially, chlorodiphenylsilane reacts with the alcohol to form a hydrodiphenylsilyl ether intermediate. The InCl3 catalyst then acts as a Lewis acid, coordinating to the oxygen of the silyl ether to form an oxonium complex. This complex facilitates the cleavage of the C-O bond, with the silicon donating a hydride (H-) to the carbon, ultimately yielding the alkane product.

Q4: Beyond its use in alcohol reduction, has Chlorodiphenylsilane been employed in other synthetic applications?

A4: Yes, Chlorodiphenylsilane has shown utility in preparing unique organosilicon compounds. For instance, it serves as a crucial reagent in synthesizing 1,4-Bis(diphenylhydrosilyl)benzene, a compound known for its ability to reduce esters under radical conditions [].

Q5: Are there any reported applications of Chlorodiphenylsilane in material science?

A5: Research indicates that Chlorodiphenylsilane plays a role in synthesizing C60-silica hybrid materials []. Through hydrosilylation reactions, Chlorodiphenylsilane can be attached to C60 molecules, which can then be further processed via sol-gel techniques to produce hybrid C60-silica monoliths with potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.